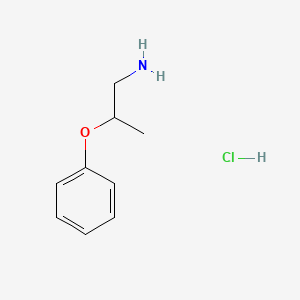

2-Phenoxypropylamine hydrochloride

Description

The exact mass of the compound this compound is 187.0763918 g/mol and the complexity rating of the compound is 99.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOBBGUREQJPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639942 | |

| Record name | 2-Phenoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98959-56-9, 6437-49-6 | |

| Record name | 1-Propanamine, 2-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98959-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 2 Phenoxypropylamine Hydrochloride in Organic Synthesis Research

The significance of 2-Phenoxypropylamine (B1604007) hydrochloride in organic synthesis lies in its utility as a versatile building block for the creation of more complex molecules. The presence of both a primary amine and a phenoxy group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds and other specialty chemicals.

The phenethylamine and related motifs are prevalent in a vast number of biologically active compounds, including endogenous neurotransmitters like dopamine and norepinephrine nih.gov. The structural framework of 2-Phenoxypropylamine hydrochloride, with its aryloxypropanamine core, is a key feature in several classes of therapeutic agents. This scaffold's ability to be readily modified at either the amine or the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Furthermore, the primary amine functionality serves as a key handle for various derivatization reactions, including acylation, alkylation, and the formation of sulfonamides, ureas, and thioureas. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability. The hydrochloride salt form of the compound often enhances its stability and handling characteristics, making it suitable for use in a variety of synthetic protocols.

Historical Trajectory of Research on 2 Phenoxypropylamine Hydrochloride Synthesis and Reactivity

Early synthetic strategies for similar structures often involved the reaction of a phenol (B47542) with an epoxide, followed by the introduction of an amine. For instance, the preparation of phenoxybenzamine, a related α-adrenergic antagonist, involves the reaction of a phenoxy intermediate with an amino alcohol. A patented method for preparing phenoxybenzamine hydrochloride describes the reaction of phenol with methyl oxirane to yield 1-phenoxy-2-hydroxypropane, which is then further functionalized. Another approach involves the reaction of a phenoxy compound with a chloro- or bromo-substituted propane chain, followed by amination.

The synthesis of phenoxypropylamine derivatives, in general, has been a subject of interest for their potential biological activities. For example, a method for preparing various phenoxypropylamine derivatives from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide has been described, highlighting a synthetic route that could be adapted for 2-Phenoxypropylamine (B1604007) hydrochloride. This involves the reaction of a chloroacetamide intermediate with various primary amines mdpi.com.

Structural Features and Chemical Scaffold Relevance for Further Derivatization

Established Synthetic Routes to this compound

Established methods for synthesizing this compound are well-documented in chemical literature and patents. These routes often involve multi-step processes starting from commercially available precursors.

Synthesis via Amination of 2-Phenoxypropanol with Ammonia or Primary Amines

One common approach involves the direct amination of an alcohol precursor. The mechanism for this type of reaction typically consists of three sequential steps: the dehydrogenation of the alcohol to a ketone, a coupling reaction between the ketone and ammonia to form an imine, and finally, the hydrogenation of the imine to the desired amine researchgate.net. This process, often referred to as reductive amination of an alcohol, requires a catalyst to facilitate the transformation. For instance, Cobalt/γ-Al2O3 catalysts have been effectively used for the amination of 2-propanol in the presence of hydrogen and ammonia researchgate.net. The use of excess ammonia in such reactions helps to promote the selectivity towards the primary amine researchgate.net.

| Starting Material | Key Reagents/Catalysts | General Conditions | Product |

| 2-Phenoxypropanol | Ammonia, Hydrogen, Heterogeneous Catalyst (e.g., Ni or Co-based) | Elevated temperature and pressure | 2-Phenoxypropylamine |

This table represents a generalized summary of the reductive amination process for alcohols.

Nucleophilic Substitution Reactions of 2-Phenoxypropyl Chloride

Nucleophilic substitution is a fundamental reaction in organic synthesis for forming amines from alkyl halides. In this method, 2-Phenoxypropyl chloride is treated with ammonia, which acts as the nucleophile. The reaction is typically conducted by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol within a sealed tube to prevent the volatile ammonia from escaping chemguide.co.uk.

The reaction proceeds in two main stages. First, the ammonia molecule displaces the chloride ion in an S_N2 reaction, forming an ammonium (B1175870) salt intermediate (2-phenoxypropylammonium chloride) chemguide.co.ukucalgary.ca. In the second stage, a separate ammonia molecule acts as a base, deprotonating the ammonium ion to yield the free primary amine, 2-Phenoxypropylamine chemguide.co.ukucalgary.ca.

A significant challenge in this method is the potential for over-alkylation. The primary amine product is also a nucleophile and can react with additional 2-Phenoxypropyl chloride to form secondary and tertiary amines, and even a quaternary ammonium salt ucalgary.calibretexts.orgchemguide.co.uk. To minimize these side reactions and maximize the yield of the primary amine, a large excess of ammonia is typically used chemguide.co.ukucalgary.ca.

A patented method describes a similar process where phenoxy isopropanol is first chlorinated using thionyl chloride to produce phenoxy isochloropropane (2-phenoxypropyl chloride). This intermediate is then subjected to an amination reaction with 2-aminoethanol in a polyethylene glycol solvent at high temperatures (165-170 °C) to yield the corresponding secondary amine google.com. While this example uses a substituted amine, the principle applies to the use of ammonia to form the primary amine.

| Starting Material | Key Reagents | Solvent | General Conditions | Product |

| 2-Phenoxypropyl Chloride | Concentrated Ammonia (in large excess) | Ethanol | Heating in a sealed tube | 2-Phenoxypropylamine |

This table summarizes the direct amination of 2-phenoxypropyl chloride.

Multi-Step Synthesis via Chloroacetamide Intermediates

The general theoretical pathway for 2-Phenoxypropylamine would involve:

Formation of a precursor amine: A related amine is first synthesized or sourced.

Acylation: This amine is then reacted with chloroacetyl chloride to form an N-substituted chloroacetamide.

Cyclization/Reduction: The chloroacetamide intermediate would then undergo further reactions, such as reduction of the amide group, to yield the final amine. The reduction of an amide can be achieved using strong reducing agents like diborane prepchem.com.

This method provides an alternative to direct amination and can be useful for constructing more complex molecules where direct methods might fail or produce unwanted byproducts.

Alternative Synthetic Pathways for this compound

Alternative pathways offer different approaches to the synthesis of this compound, potentially utilizing different precursors or reaction mechanisms.

Reductive Amination Approaches Utilizing Specific Precursors

Reductive amination is a powerful method for forming amines from carbonyl compounds. In this approach, a ketone or aldehyde is reacted with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 2-Phenoxypropylamine, the specific precursor would be 1-phenoxy-2-propanone. This ketone would be reacted with ammonia and a reducing agent. This method has been documented in the synthesis of methamphetamine from 1-phenyl-2-propanone, a structurally similar compound, indicating the viability of this pathway nih.gov. The reaction involves the condensation of the ketone with ammonia to form an imine, which is subsequently reduced to the amine. Various reducing agents can be employed for this transformation.

| Precursor | Key Reagents | Reaction Type | Intermediate | Product |

| 1-Phenoxy-2-propanone | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Reductive Amination | Imine | 2-Phenoxypropylamine |

This table outlines the reductive amination pathway from a ketone precursor.

Reaction of 3-Chloropropylamine Hydrochloride with Potassium Hydroxide

This pathway represents a variation of the Williamson ether synthesis. The direct reaction of 3-chloropropylamine hydrochloride with potassium hydroxide alone would not yield the target compound. Instead, this synthesis requires the presence of phenol (B47542). Potassium hydroxide acts as a base to deprotonate phenol, forming the potassium phenoxide salt in situ quora.com.

The highly nucleophilic phenoxide anion then attacks the electrophilic carbon atom bonded to the chlorine in 3-chloropropylamine, displacing the chloride ion in a nucleophilic substitution reaction wikipedia.org. This forms the C-O ether linkage, resulting in 3-phenoxypropylamine, not the target 2-phenoxypropylamine. To obtain the desired 2-phenoxypropylamine isomer via this synthetic strategy, the starting material would need to be a 2-chloropropylamine derivative. The reaction of sodium phenoxide with alkyl halides like methyl chloride to form ethers is a classic example of this type of synthesis vedantu.com.

Therefore, for this route to be viable for the specified product, the starting material would need to be 2-chloropropylamine or a related precursor, which would react with potassium phenoxide.

| Starting Materials | Base | Reaction Type | Product (Hypothetical) |

| 2-Chloropropylamine, Phenol | Potassium Hydroxide | Williamson Ether Synthesis | 2-Phenoxypropylamine |

This table describes the hypothetical Williamson ether synthesis pathway to the target compound.

Synthetic Methodologies for this compound

The synthesis of specific stereoisomers of 2-phenoxypropylamine and its derivatives is of significant interest due to the prevalence of the aryloxypropanolamine scaffold in pharmaceuticals, notably in β-blockers. The biological activity of such compounds is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or contribute to side effects nih.gov. Consequently, developing synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a critical objective. This involves the application of asymmetric synthesis strategies and a thorough understanding of the reaction mechanisms that govern stereochemical outcomes.

**2.3. Asymmetric Synthesis and Chiral Control in 2-Phenoxypropylamine Derivative Formation

The generation of enantiomerically pure 2-phenoxypropylamine derivatives relies on methodologies that can differentiate between the two enantiomers of a racemic mixture or create a specific enantiomer from a prochiral precursor. Key strategies include enantioselective synthesis and kinetic resolution.

Enantioselective synthesis aims to directly produce a single enantiomer. This is often achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction, favoring the formation of one stereoisomer over the other mdpi.com. For amine synthesis, methods like asymmetric reduction of imines or ketones, and nucleophilic addition to imines are common.

A practical, transition-metal-free approach for the enantioselective synthesis of α,α-diarylmethylamines involves the asymmetric α-arylation of benzylamines. In this method, a chiral lithium amide base is used to deprotonate an N'-aryl-N-benzyl-N-isopropyl urea. This generates a benzyllithium intermediate that undergoes a stereospecific intramolecular nucleophilic aromatic substitution, yielding the product as its urea derivative with high enantiomeric excess (up to >99% ee) nih.gov. Subsequent treatment with acid and hydrolysis can release the target amine nih.gov. While this example focuses on diarylmethylamines, the principle of using a chiral base to induce asymmetry is a cornerstone of modern enantioselective synthesis.

Another powerful strategy involves photoredox catalysis combined with chiral catalysts. For instance, an asymmetric [4 + 2] cycloaddition has been developed to access highly functionalized cyclohexylamine derivatives. This method can be rendered asymmetric by incorporating a chiral phosphoric acid (CPA), which creates a chiral environment through non-covalent hydrogen bonding interactions with a reaction intermediate, leading to good control of enantioselectivity nih.gov.

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer urfu.ru.

Acylative Kinetic Resolution: This method involves the acylation of a racemic amine with a chiral acylating agent. The transition states for the acylation of the two enantiomers are diastereomeric and thus have different energies, leading to different reaction rates. For example, the kinetic resolution of racemic methyl-substituted cyclic alkylamines has been achieved with high stereoselectivity using an ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide as the acylating agent nih.gov. The selectivity factor (s), a measure of the relative reaction rates, was as high as 73 when resolving racemic 2-methylpiperidine in toluene at -40 °C nih.gov. This approach is highly relevant for resolving racemic 2-phenoxypropylamine, as the resolving agent itself contains the closely related 2-phenoxypropanoic acid structure.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts for kinetic resolution. They can catalyze the enantioselective transesterification of racemic building blocks. For instance, the kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a key building block for β-blockers, has been optimized using lipases from Candida rugosa nih.gov. The use of isopropenyl acetate as an acetylating agent in a two-phase system containing an ionic liquid and toluene resulted in a product with high enantiomeric purity, achieving an enantioselectivity (E) of 67.5 nih.gov. This enzymatic approach yields the (S)-enantiomer of the β-blocker derivative, which can be used for further synthesis nih.gov.

Interactive Data Table: Kinetic Resolution Techniques

| Resolution Technique | Chiral Agent/Catalyst | Substrate Example | Key Findings | Selectivity (s/E) | Reference |

| Acylative Kinetic Resolution | 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | Racemic 2-methylpiperidine | High stereoselectivity observed in toluene at -40 °C. | s = 73 | nih.gov |

| Enzymatic Kinetic Resolution | Candida rugosa lipase (MY isoform) | (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol | Optimal system used isopropenyl acetate in an ionic liquid/toluene medium. | E = 67.5 | nih.gov |

| Palladium-Catalyzed C-H Olefination | Boc-L-lle-OH (ligand) | Nosyl-protected β-alkyl phenylethylamine derivatives | Applicable to various styrenes for synthesizing benzoazepine compounds. | Not specified | mdpi.com |

**2.4. Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and controlling stereoselectivity. This involves identifying reaction pathways, characterizing intermediates, and clarifying the role of catalysts.

Many synthetic transformations proceed through distinct pathways involving transient intermediates. For example, the synthesis of chiral cyclopropyl amines can proceed via a base-assisted dehydrohalogenation of a bromocyclopropane, which forms a highly reactive cyclopropene intermediate mdpi.com. The subsequent nucleophilic addition across the double bond of this intermediate dictates the final stereochemistry mdpi.com. The absolute configuration of a stereogenic center in the starting material can be preserved during this sequence, allowing for the formation of enantiomerically enriched products mdpi.com.

In acylative kinetic resolutions, the reaction is proposed to proceed through a concerted mechanism. Density Functional Theory (DFT) modeling of the reaction between 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate and 2-methylpiperidine suggests that the addition of the amine occurs simultaneously with the elimination of the N-hydroxysuccinimide fragment nih.gov. The formation of diastereomeric transition states is key to the resolution process. The high stereoselectivity observed is attributed to lower steric hindrance in the transition state leading to the major (R,R)-amide product compared to the transition state for the minor (R,S)-amide nih.gov.

The choice of catalyst and reaction conditions (e.g., solvent, temperature) can profoundly influence the stereochemical outcome of a reaction researchgate.net. Catalysts, particularly chiral ones, create a specific three-dimensional environment that favors the approach of reactants from a particular direction, thereby directing the formation of one stereoisomer.

In enzymatic resolutions, the catalyst's performance can be rate-limiting. For the dynamic kinetic resolution of 2-phenylpropanal using recombinant horse-liver alcohol dehydrogenase (ADH), the enzyme showed outstanding enantioselectivity, but cofactor regeneration was identified as the rate-limiting step researchgate.net. In contrast, using whole-cell biocatalysts like Saccharomyces cerevisiae, the substrate conversion rate was limited, and the enantioselectivity was low researchgate.net.

Reaction conditions also play a critical role. In the Staudinger reaction for synthesizing β-lactams, factors such as the solvent, temperature, and even the order of addition of reagents can govern the stereochemical outcome researchgate.net. The use of different solvents can affect the stability and lifetime of zwitterionic intermediates, leading to changes in stereoselectivity researchgate.net. Similarly, in acylative kinetic resolution, performing the reaction at a lower temperature (-40 °C) was found to be crucial for achieving high selectivity nih.gov.

Interactive Data Table: Influence of Catalysts and Conditions on Stereoselectivity

| Reaction Type | Catalyst/Condition | Effect on Stereoselectivity | Mechanism/Rationale | Reference |

| Acylative Kinetic Resolution | Toluene (solvent), -40 °C (temperature) | Increased selectivity factor (s=73). | Lower temperature enhances the energy difference between diastereomeric transition states. | nih.gov |

| Enzymatic Dynamic Kinetic Resolution | Recombinant horse-liver ADH | High enantioselectivity. | The enzyme provides a highly specific chiral binding pocket for the substrate. | researchgate.net |

| Staudinger Reaction | Solvent choice | Can alter cis/trans selectivity of β-lactam product. | Solvents can stabilize or destabilize the zwitterionic intermediate, affecting the reaction pathway. | researchgate.net |

| Asymmetric [4+2] Cycloaddition | Chiral Phosphoric Acid (CPA) | Induces moderate to good enantiocontrol. | Non-covalent hydrogen bonding between the CPA and a radical cation intermediate controls the stereochemistry of the C-C bond formation. | nih.gov |

Amine-Group Mediated Reactions

The primary amine group in this compound is a key functional group that dictates its chemical behavior, making it a versatile building block in organic synthesis.

Acylation and Sulfonylation for Derivative Formation

The amine group of this compound readily undergoes acylation and sulfonylation reactions. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, to form amide and sulfonamide derivatives.

Acylation: In a typical acylation reaction, an acyl halide or anhydride (B1165640) reacts with the primary amine. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a halide ion or a carboxylate ion, resulting in the formation of an N-substituted amide. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. mnstate.edu

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in a process known as the Hinsberg test. msu.edu This reaction yields a sulfonamide. msu.edu The nature of the resulting sulfonamide can be used to distinguish between primary, secondary, and tertiary amines. msu.edu Primary amines, like this compound, form a sulfonamide that is acidic and dissolves in aqueous base. msu.edu

Table 1: Acylation and Sulfonylation Reactions of Primary Amines

| Reaction Type | Reactant | Reagent | Product | Key Features |

|---|---|---|---|---|

| Acylation | Primary Amine (e.g., 2-Phenoxypropylamine) | Acyl Halide or Anhydride | N-substituted Amide | Nucleophilic attack by the amine on the carbonyl carbon, followed by elimination. mnstate.edu |

| Sulfonylation (Hinsberg Test) | Primary Amine (e.g., 2-Phenoxypropylamine) | Benzenesulfonyl Chloride | Sulfonamide | The resulting sulfonamide is acidic and soluble in aqueous base. msu.edu |

Alkylation and Reductive Amination Pathways for Functionalization

Alkylation: The amine group can also be alkylated, although direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to polyalkylation, yielding a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. mnstate.edu A more controlled method for preparing secondary or tertiary amines involves the alkylation of a sulfonamide derivative followed by removal of the activating group. msu.edu

Reductive Amination: A more common and efficient method for the controlled alkylation of amines is reductive amination. mdma.chsigmaaldrich.com This process involves the reaction of the primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. mdma.chresearchgate.net Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [Na(CH3COO)3BH]. sigmaaldrich.comorganic-chemistry.org The reaction can be performed in a one-pot synthesis where the imine is formed and reduced in situ. sigmaaldrich.com A significant side reaction can be the reduction of the carbonyl group to a hydroxyl group. mdma.ch

Table 2: Reductive Amination of Primary Amines

| Step | Description | Reactants | Intermediate/Product | Common Reagents |

|---|---|---|---|---|

| 1 | Imine Formation | Primary Amine + Aldehyde/Ketone | Imine | Acid catalyst (optional) youtube.com |

| 2 | Reduction | Imine | Secondary or Tertiary Amine | NaBH4, NaBH3CN, Na(CH3COO)3BH sigmaaldrich.comorganic-chemistry.org |

Formation of Imines and Schiff Bases

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is reversible and is typically catalyzed by acid. youtube.comlibretexts.org The pH of the reaction medium is crucial; the rate of imine formation is generally optimal around a pH of 5. libretexts.org At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.org Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form secondary amines, as seen in reductive amination. nih.gov

Oxidative and Reductive Transformations of the Compound

Beyond reactions at the amine group, this compound can undergo oxidative and reductive transformations.

Oxidation Pathways to Corresponding Oxides

The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Primary amines can be oxidized to nitroso, nitro, or other oxidation products. For instance, the oxidation of phenylpropanolamine, a structurally related compound, with N-bromosuccinimide (NBS) in acidic and alkaline solutions has been studied, yielding different products depending on the medium. researchgate.net The oxidation of amines can also be mediated by peroxides or through single electron transfer to dioxygen. nih.gov

Reduction to Lower Oxidation State Amines

While this compound itself is an amine, the concept of reduction in this context typically refers to the reduction of its derivatives. For example, if the amine were to be oxidized to an imine or a nitro compound, these could then be reduced back to the amine or to a lower oxidation state. The reduction of imines, as discussed in the context of reductive amination, is a key reaction that yields amines. mdma.chresearchgate.net Similarly, nitro groups can be reduced to amines using various reducing agents, such as catalytic hydrogenation.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl chloride |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| N-bromosuccinimide |

| Phenylpropanolamine |

Acid-Base Equilibria and Salt Formation Chemistry of the Hydrochloride Form

This compound is an acid salt resulting from the chemical reaction between the basic primary amine, 2-phenoxypropylamine, and hydrochloric acid (HCl). youtube.comspectroscopyonline.com The behavior of this compound in an aqueous environment is governed by the acid-base equilibrium of its protonated amine component.

The primary amine functional group (-NH2) in 2-phenoxypropylamine contains a lone pair of electrons on the nitrogen atom, which confers its character as a Brønsted-Lowry base, enabling it to accept a proton (H+). chemguide.co.uk When exposed to a strong acid such as hydrochloric acid, this amine group becomes protonated, forming an ammonium cation (-NH3+). youtube.comyoutube.com The chloride ion (Cl-), the conjugate base of HCl, then forms an ionic association with the ammonium cation to yield the hydrochloride salt. spectroscopyonline.com

This transformation can be depicted by the following reaction:

C₆H₅OCH₂CH(CH₃)NH₂ + HCl ⇌ C₆H₅OCH₂CH(CH₃)NH₃⁺Cl⁻

In an aqueous solution, the 2-phenoxypropylammonium ion can function as a Brønsted-Lowry acid by transferring a proton to a water molecule. This establishes a dynamic equilibrium with its conjugate base, the free amine. masterorganicchemistry.com

C₆H₅OCH₂CH(CH₃)NH₃⁺ + H₂O ⇌ C₆H₅OCH₂CH(CH₃)NH₂ + H₃O⁺

The position of this equilibrium is quantified by the acid dissociation constant (Ka) of the conjugate acid, or more conveniently, by its pKa value (-log Ka). libretexts.org A higher pKa value for the ammonium ion signifies that it is a weaker acid, which in turn indicates that the corresponding amine is a stronger base. masterorganicchemistry.com The conjugate acids of simple primary alkylamines generally exhibit pKa values in the range of 10 to 11. pressbooks.publibretexts.org Although a precise, experimentally verified pKa for 2-phenoxypropylamine is not extensively reported, its basicity is anticipated to fall within a comparable range.

The formation of the hydrochloride salt leads to significant changes in the compound's physicochemical properties. In comparison to their free base forms, amine hydrochlorides are typically crystalline solids that exhibit higher melting points and enhanced solubility in water. libretexts.orgoxfordreference.com This increased aqueous solubility is a primary reason for the formulation of many amine-containing pharmaceutical agents as hydrochloride salts. libretexts.org

The acid-base equilibrium is of fundamental importance to the behavior of this compound across different pH conditions. In acidic environments (low pH), the equilibrium is shifted to the left, causing the compound to exist predominantly in its protonated, water-soluble ammonium form. Conversely, in basic environments (high pH), the equilibrium moves to the right, favoring the deprotonation of the ammonium ion to form the less water-soluble free amine. chemguide.co.uk

Table 3.4.1: Acid-Base Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Functional Group | Primary amine (-NH₂) | Functions as a Brønsted-Lowry base. |

| Salt Form | Hydrochloride (-NH₃⁺Cl⁻) | Increases water solubility and chemical stability. |

| Conjugate Acid | 2-Phenoxypropylammonium ion | The pKₐ value is a measure of the base strength of the amine. |

| Equilibrium | Involves reversible protonation and deprotonation. | Determines the predominant chemical form of the compound at various pH levels. |

Advanced Analytical Characterization in 2 Phenoxypropylamine Hydrochloride Research

Spectroscopic Methodologies for Novel Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of 2-Phenoxypropylamine (B1604007) hydrochloride, providing detailed information about its atomic and molecular structure, bond connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Phenoxypropylamine hydrochloride. emerypharma.com One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each type of nucleus.

¹H NMR: In ¹H NMR, the chemical shifts, integration (proton count), and splitting patterns (multiplicity) of the signals reveal the connectivity of hydrogen atoms within the molecule. For a related compound, 2-phenylpropylamine, characteristic signals would appear for the aromatic protons on the phenyl ring, the methine (CH) and methylene (B1212753) (CH₂) protons of the propyl chain, and the amine (NH₂) protons. chemicalbook.com

¹³C NMR: ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an oxygen). hmdb.cachemicalbook.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. emerypharma.com

For more complex structures, such as novel derivatives of 2-Phenoxypropylamine, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed connectivity. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.commnstate.edu It generates a 2D map with cross-peaks that correlate coupled protons, allowing for the tracing of proton networks through the molecule's backbone and side chains. westmont.edu

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This heteronuclear experiment correlates directly bonded proton and carbon atoms. westmont.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H bond correlations. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together different fragments of a molecule and confirming the positions of functional groups that lack protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the three-dimensional structure and stereochemistry of novel derivatives. organicchemistrydata.org

Table 1: Representative NMR Data Interpretation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. chemicalbook.com | Identifies aromatic, aliphatic (propyl chain), and amine protons. |

| ¹³C NMR | Carbon skeleton of the molecule. hmdb.ca | Distinguishes between aromatic, ether-linked, and aliphatic carbons. |

| COSY | ¹H-¹H spin-spin coupling networks. westmont.edu | Establishes connectivity within the propyl chain and its relation to the phenoxy group. |

| HSQC | Direct ¹H-¹³C correlations. wikipedia.org | Assigns specific protons to their directly attached carbon atoms. |

While NMR provides the skeletal framework, IR and MS offer complementary information for functional group identification and molecular weight confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for confirming their presence. For this compound, key vibrational bands would include:

N-H stretching vibrations from the primary amine hydrochloride group (R-NH₃⁺), typically appearing as a broad band in the 2800-3200 cm⁻¹ region. rsc.org

C-O stretching for the aryl-alkyl ether linkage, usually found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹).

C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹. nist.govresearchgate.net

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecular ion, thereby determining the molecular weight of the compound with high accuracy. miamioh.edu Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. In the analysis of 2-Phenoxypropylamine, common fragmentation pathways would involve:

Alpha-cleavage: The bond between the carbon bearing the amine group and the adjacent carbon can break, leading to a stable iminium ion. For instance, cleavage of the C-C bond in the propyl chain is a characteristic fragmentation for aliphatic amines. docbrown.info

Cleavage of the ether bond: The phenoxy-propyl bond can cleave, resulting in fragments corresponding to the phenoxy radical or cation and the aminopropyl fragment.

Loss of small neutral molecules: Fragmentation can also proceed via the loss of stable neutral molecules.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the parent ion and its fragments with very high precision, further solidifying the structural assignment. rsc.orgnih.gov

Table 2: Expected Spectroscopic Signatures for this compound

| Technique | Expected Signature | Structural Inference |

|---|---|---|

| IR | Broad band ~2800-3200 cm⁻¹ | N-H stretch of the ammonium (B1175870) salt (R-NH₃⁺) |

| IR | Bands ~1250 cm⁻¹ and ~1050 cm⁻¹ | Asymmetric and symmetric C-O-C ether stretch |

| MS | Molecular ion peak ([M]⁺) | Confirms the molecular weight of the free base |

| MS/MS | Fragment at m/z corresponding to [M-CH₃]⁺ | Alpha-cleavage next to the amine group docbrown.info |

| MS/MS | Fragment at m/z 93 or 94 | Cleavage resulting in a phenoxy or phenol (B47542) fragment |

The study of complexes and intermolecular interactions involving this compound often requires vibrational and electronic spectroscopy. These techniques can probe how the electronic structure and bonding of the molecule are perturbed upon interaction with other chemical species, such as metal ions or host molecules.

Vibrational Spectroscopy (Advanced IR and Raman): When this compound forms a complex, changes in the IR and Raman spectra can be observed. For example, shifts in the N-H and C-O stretching frequencies can indicate the involvement of the amine and ether groups in coordination or hydrogen bonding. mdpi.comnih.gov

Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy measures electronic transitions within a molecule. The phenoxy group in this compound contains a chromophore (the benzene (B151609) ring) that absorbs UV light. The position and intensity of the absorption maximum (λ_max) can be sensitive to the molecular environment. nih.gov Formation of a complex can lead to a shift in λ_max (either a bathochromic/red shift or a hypsochromic/blue shift), providing evidence of electronic interactions between the molecule and its binding partner. Advanced techniques like two-dimensional electronic-vibrational sum frequency generation (2D-EVSFG) can even probe electronic-vibrational couplings at interfaces. nih.gov

Chromatographic Techniques for Purity and Isomer Separation in Research Samples

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving isomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. avantorsciences.com A typical setup involves:

Stationary Phase: A reversed-phase C18 (octadecylsilane) column is commonly used, where the nonpolar stationary phase retains compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the eluent. nih.gov The gradient or isocratic composition of the mobile phase is optimized to achieve good separation.

Detection: A UV detector is typically set at a wavelength where the phenyl ring absorbs strongly (e.g., ~210-270 nm) to quantify the analyte and any impurities. nih.gov

The purity of a synthetic batch is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. avantorsciences.com HPLC can effectively separate the target compound from closely related impurities, ensuring the quality of the material used in further research.

While this compound itself is a salt and not sufficiently volatile for direct Gas Chromatography (GC) analysis, its free base or volatile derivatives can be analyzed using this technique. GC is particularly useful for analyzing potential volatile impurities or for separating stereoisomers.

To make amines more suitable for GC analysis, they are often converted into less polar and more volatile derivatives through a process called derivatization. jfda-online.comresearchgate.net Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable amide derivatives.

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. researchgate.net

These derivatives exhibit improved chromatographic behavior, with sharper peaks and better resolution on standard nonpolar or moderately polar GC columns. jfda-online.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the volatile components in a sample. rsc.orgresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-phenylpropylamine |

| Trifluoroacetic anhydride (TFAA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Acetonitrile |

| Methanol |

Chiral Chromatography for Enantiomeric Purity Determination in Asymmetric Synthesis

The synthesis of a single enantiomer of this compound, a common goal in pharmaceutical development, necessitates analytical methods capable of distinguishing between its (R) and (S) forms. Chiral chromatography is the cornerstone technique for determining enantiomeric purity. eijppr.comijrps.com This method relies on the differential interaction of the enantiomers with a chiral selector, which can be either a chiral stationary phase (CSP) or a chiral additive to the mobile phase. eijppr.comijrps.com

Direct separation on a CSP is the most common approach, where the enantiomers form transient diastereomeric complexes with the chiral selector, leading to different retention times. eijppr.com For primary amines like 2-Phenoxypropylamine, several types of CSPs have proven effective for structurally similar compounds. These include:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD and OK, are widely used for their broad applicability. eijppr.comntu.edu.tw The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and inclusion complexation within the helical structure of the polysaccharide. ntu.edu.twsigmaaldrich.com

Cyclodextrin-based CSPs: Columns like Cyclobond I utilize cyclodextrins as chiral selectors. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenoxy group of the analyte, while interactions with the hydroxyl groups at the rim of the cyclodextrin provide the necessary chiral recognition. sigmaaldrich.comnih.gov

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin can offer unique selectivity for chiral amines, operating through a variety of interactions including ionic, hydrogen bonding, and steric repulsion. nih.govnih.gov

The development of a chiral High-Performance Liquid Chromatography (HPLC) method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. For instance, a typical mobile phase for polysaccharide-based columns in normal-phase mode might consist of a mixture of hexane (B92381) and isopropanol, often with a small amount of an acidic or basic additive to improve peak shape. ntu.edu.tw In reversed-phase mode, mixtures of water, acetonitrile, or methanol with appropriate buffers are employed. nih.govmdpi.com

An alternative to direct separation is the indirect method, where the enantiomers of this compound are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral chromatography column. mdpi.com

The following table illustrates typical parameters for the chiral HPLC separation of related phenoxypropionate and propylamine (B44156) compounds, which would serve as a starting point for method development for this compound.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Type | Reference |

|---|---|---|---|---|---|

| Chiralcel OD | n-hexane/isopropanol/formic acid (90:10:1) | 0.5 | UV 254 nm | 2-(Phenoxy)propionate derivatives | ntu.edu.tw |

| Cyclobond I | Not specified | Not specified | Not specified | 3-phenyl-3-(2-pyridyl)propylamines | nih.gov |

| Teicoplanin CSP | Not specified | Not specified | Not specified | Aryloxyphenoxypropanoic acid | nih.gov |

| Chiracel OJ-RH | Acetonitrile/Methanol/Water (pH=4) | Not specified | UV 200 nm | Prostaglandins | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination of Hydrochloride Salts and Derivatives

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

In the context of this compound, X-ray crystallography can confirm the protonation of the primary amine by the hydrochloric acid, and detail the hydrogen bonding network between the ammonium group and the chloride anion, as well as any intermolecular interactions involving the phenoxy group. For derivatives, it can elucidate the precise structural changes resulting from chemical modification.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as other amine hydrochlorides and phenoxy derivatives, provides insight into the expected structural features. For example, studies on similar small molecule hydrochloride salts reveal characteristic N-H···Cl hydrogen bonds that are crucial in defining the crystal packing.

The table below presents representative crystallographic data for related organic compounds, illustrating the type of information obtained from an X-ray diffraction study.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Interactions | Reference |

|---|---|---|---|---|---|

| Phenylalanine-2,5-xylenesulfonate | Monoclinic | C2 | a = 21.6898 Å, b = 5.2152 Å, c = 18.2370 Å, β = 125.00° | Hydrophilic H-bonds and hydrophobic van der Waals interactions | researchgate.net |

| 2-Aminopurine | Not specified | Not specified | Not specified | Base-stacking and hydrogen-bonding | nih.gov |

| Phenylamino-oxazolequinone derivative | Not specified | Not specified | Not specified | Not specified | researchgate.net |

The structural data derived from X-ray crystallography is fundamental for understanding structure-activity relationships and for the rational design of new derivatives of 2-Phenoxypropylamine with tailored properties.

Theoretical and Computational Studies of 2 Phenoxypropylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Phenoxypropylamine (B1604007) hydrochloride. These calculations provide a basis for predicting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In the context of 2-Phenoxypropylamine hydrochloride, DFT studies would focus on calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

DFT calculations can also predict various molecular properties, such as:

Electron Density Distribution: Mapping the electron density reveals the molecule's electrophilic and nucleophilic sites, which are key to understanding its interaction with other chemical species.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from a molecule's electrons and nuclei, highlighting regions prone to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Properties of 2-Phenoxypropylamine (Note: This table is illustrative of typical data obtained from DFT calculations and is not based on published experimental results for this specific compound.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Ab initio quantum chemistry methods, which are based on first principles without experimental parameters, are employed for highly accurate calculations of molecular energies and structures. For this compound, these methods are particularly useful for conformational analysis. The molecule possesses several rotatable bonds, leading to various possible spatial arrangements (conformers).

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can determine the relative energies of these different conformers. By identifying the lowest energy conformer, researchers can predict the most stable three-dimensional structure of the molecule under given conditions. This energetic information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movements and interactions of the molecule over time.

Molecular mechanics, a method that uses classical physics to model molecular systems, is an efficient way to explore the conformational landscape of this compound. By rotating the single bonds in the molecule—specifically the C-O bond of the ether linkage and the C-C bonds of the propylamine (B44156) chain—a potential energy surface can be generated. This surface maps out the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations and the energy barriers between them. This analysis is vital for understanding the flexibility of the molecule and the relative populations of its different shapes at thermal equilibrium.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its surroundings.

Key interactions that can be studied include:

Hydrogen Bonding: The amine group (-NH3+) of the hydrochloride salt is a strong hydrogen bond donor, and the ether oxygen is a potential acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules or other solutes.

Ionic Interactions: The positively charged ammonium (B1175870) group will interact electrostatically with the chloride counter-ion and polar solvent molecules.

These simulations are critical for predicting physical properties like solubility and for understanding how the molecule behaves in a biological or chemical system.

Prediction of Structure-Reactivity Relationships and Reaction Mechanisms through Computational Methods

By combining quantum chemical calculations and molecular modeling, researchers can predict how this compound is likely to react. The electronic information from DFT (e.g., orbital energies, electrostatic potential) identifies the most probable sites for chemical attack. For instance, regions of high electron density (nucleophilic sites) are susceptible to reaction with electrophiles, while electron-deficient regions (electrophilic sites) are targets for nucleophiles.

Applications of 2 Phenoxypropylamine Hydrochloride As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Scaffolds

The amine and phenoxy moieties within 2-Phenoxypropylamine (B1604007) hydrochloride provide reactive sites that are instrumental in the construction of complex organic frameworks. This dual functionality allows for its participation in a variety of synthetic transformations, leading to molecules of significant chemical and biological interest.

Precursor to Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. The primary amine group of 2-Phenoxypropylamine makes it an ideal starting material for the synthesis of various heterocyclic systems.

Through well-established synthetic methodologies, the amine functionality can be readily incorporated into heterocyclic rings such as pyridines, pyrimidines, and pyrroles. For instance, in the Hantzsch pyridine (B92270) synthesis, a β-amino compound can react with a β-ketoester and an aldehyde to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The presence of the phenoxypropyl side chain in the resulting molecule can significantly influence its physical and biological properties.

Similarly, 2-Phenoxypropylamine can be utilized in the synthesis of pyrimidines through reactions with 1,3-dicarbonyl compounds or their equivalents. The resulting phenoxypropyl-substituted pyrimidines can serve as scaffolds for further functionalization, leading to a diverse library of compounds for biological screening.

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from 2-Phenoxypropylamine

| Heterocycle Class | General Synthetic Strategy | Potential Application of Resulting Derivative |

| Pyridines | Hantzsch Synthesis, Chichibabin Reaction | Medicinal Chemistry, Ligand Design |

| Pyrimidines | Biginelli Reaction, Reaction with 1,3-Diketones | Pharmaceutical Scaffolds, Agrochemicals |

| Pyrroles | Paal-Knorr Synthesis | Materials Science, Biologically Active Molecules |

| Quinolines | Combes Quinoline Synthesis, Doebner-von Miller Reaction | Antimalarial drugs, Kinase inhibitors |

This table presents potential synthetic routes where 2-Phenoxypropylamine could serve as a key building block based on its chemical structure.

Scaffold for Multi-Component Reactions in Organic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates most or all of the atoms of the starting materials. The primary amine functionality of 2-Phenoxypropylamine makes it a suitable component for several important MCRs, such as the Ugi and Passerini reactions.

In an Ugi four-component reaction (U-4CR), an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. By employing 2-Phenoxypropylamine as the amine component, a diverse range of peptidomimetic structures bearing the phenoxypropyl moiety can be generated. These complex molecules are of significant interest in drug discovery due to their potential to mimic or inhibit protein-protein interactions.

The Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide, can also potentially utilize derivatives of 2-Phenoxypropylamine. While the primary amine itself is not a direct component, its conversion to an isocyanide would allow its participation in this versatile reaction, further expanding its synthetic utility.

Ligand Design in Coordination Chemistry Research

The ability of 2-Phenoxypropylamine and its derivatives to coordinate with metal ions has opened avenues for their use in coordination chemistry, particularly in the design of novel ligands for catalysis and metal chelation studies.

Metal Chelation Studies with 2-Phenoxypropylamine Derivatives

The nitrogen atom of the amine group and the oxygen atom of the phenoxy group in 2-Phenoxypropylamine can act as donor atoms, allowing the molecule to form stable complexes with various metal ions. By modifying the backbone of 2-Phenoxypropylamine, multidentate ligands can be designed with enhanced affinity and selectivity for specific metals. These metal complexes are of interest for their potential applications in areas such as catalysis, medical imaging, and as therapeutic agents. Research in this area often involves the synthesis of Schiff base derivatives, where the primary amine is condensed with an aldehyde or ketone to create an imine linkage, which can also participate in metal coordination.

Application in Asymmetric Catalysis as a Chiral Amine Component

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral amines are widely used as catalysts or as ligands for metal-based catalysts in a variety of asymmetric transformations.

Since 2-Phenoxypropylamine possesses a chiral center at the carbon atom bearing the phenoxy group, it can be resolved into its individual enantiomers. These enantiopure forms of 2-Phenoxypropylamine can then be employed as chiral auxiliaries or as ligands in asymmetric synthesis. For example, they can be used to direct the stereochemical outcome of reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Furthermore, chiral ligands derived from 2-Phenoxypropylamine can be used to create chiral metal complexes for enantioselective hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Table 2: Potential Asymmetric Reactions Utilizing Chiral 2-Phenoxypropylamine

| Asymmetric Reaction Type | Role of Chiral 2-Phenoxypropylamine | Potential Product Class |

| Aldol Reaction | Chiral Auxiliary or Ligand | Chiral β-hydroxy carbonyls |

| Michael Addition | Chiral Auxiliary or Ligand | Chiral 1,5-dicarbonyls |

| Diels-Alder Reaction | Chiral Lewis Acid Catalyst Component | Chiral cyclohexenes |

| Asymmetric Hydrogenation | Chiral Ligand for Metal Catalyst | Enantiomerically enriched alkanes |

This table illustrates the potential roles of chiral 2-Phenoxypropylamine in various asymmetric synthetic methods based on the known reactivity of chiral amines.

Advanced Materials Science Applications

The structural characteristics of 2-Phenoxypropylamine hydrochloride also lend themselves to applications in the field of materials science. The presence of both an amine and a phenoxy group allows for its incorporation into polymeric structures and functional materials.

The primary amine can act as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides, polyimides, and epoxy resins. The phenoxy group can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the introduction of the phenoxypropylamine moiety can be used to functionalize the surface of materials, imparting specific properties such as hydrophilicity, biocompatibility, or the ability to bind to other molecules. While specific research on this compound in advanced materials is not extensively documented, the known reactivity of similar bifunctional molecules suggests a promising potential for its use in creating novel polymers and functional surfaces with tailored properties for a range of applications, from biomedical devices to high-performance coatings.

Incorporation into Polymer Architectures and Monomer Design

The bifunctional nature of this compound, containing a reactive primary amine and a stable phenoxy moiety, makes it a candidate for incorporation into various polymer architectures. The primary amine group can participate in polymerization reactions, such as polycondensation and polyaddition, to form the polymer backbone. For instance, it could theoretically react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The hydrochloride form would likely require neutralization to the free amine before polymerization.

The phenoxy group, as a side chain, could influence the final properties of the polymer. Phenoxy groups are known to enhance the thermal stability, and rigidity of polymer chains. This is a desirable characteristic in many high-performance plastics and engineering materials.

Furthermore, this compound could serve as a precursor for the design of novel functional monomers. The amine group can be chemically modified to introduce other functionalities. For example, it could be reacted with acrylic or methacrylic acid derivatives to form acrylamide (B121943) or methacrylamide (B166291) monomers. These monomers could then be polymerized or copolymerized to create polymers with pendant phenoxypropyl groups. Such polymers could exhibit interesting solution properties or be used as compatibilizers in polymer blends.

Table 1: Potential Polymerization Reactions Involving 2-Phenoxypropylamine

| Polymer Type | Co-reactant | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | Enhanced thermal stability, rigidity |

| Polyurea | Diisocyanate | Urea | Good mechanical strength, elasticity |

| Polyacrylamide (via monomer modification) | Acryloyl chloride | Amide (in monomer) | Hydrophilicity/hydrophobicity balance |

Use in Functional Coatings Research

The chemical structure of this compound also suggests its potential utility in the field of functional coatings. The phenoxy group can contribute to improved adhesion to various substrates and enhance the chemical resistance of the coating. The primary amine group, after neutralization, can serve as a reactive site for cross-linking, a crucial process for the formation of durable and robust coating films.

For instance, 2-Phenoxypropylamine could be incorporated into epoxy or polyurethane coating formulations. In epoxy systems, the primary amine can act as a curing agent, reacting with the epoxy groups to form a cross-linked network. The presence of the phenoxy group within this network could improve the coating's barrier properties against moisture and corrosive agents.

In polyurethane coatings, after conversion to a diol or reaction with isocyanates, it could be part of the polymer backbone, influencing the final mechanical properties and surface characteristics of the coating. The phenoxy group's hydrophobicity could also be exploited to create water-repellent surfaces.

Additionally, polymers synthesized from 2-Phenoxypropylamine-derived monomers could be formulated into coatings. For example, a latex of a poly(2-phenoxypropyl acrylamide) could be developed for film-forming applications. The properties of such a coating would be influenced by the molecular weight of the polymer and the presence of the phenoxy side chains.

While specific research on this compound in functional coatings is not documented in available literature, the principles of using amine-functional compounds and phenoxy resins in coatings are well-established. Phenoxy resins, for example, are known for their excellent adhesion, flexibility, and chemical resistance, and are used in various high-performance coating applications. The incorporation of a molecule like 2-Phenoxypropylamine could be a strategy to introduce these desirable properties into other polymer coating systems.

Table 2: Potential Roles of 2-Phenoxypropylamine in Functional Coatings

| Coating System | Potential Role | Anticipated Improvement in Coating Properties |

| Epoxy Coatings | Curing Agent | Enhanced adhesion, chemical resistance, barrier properties |

| Polyurethane Coatings | Backbone Component | Improved mechanical strength, hydrophobicity |

| Acrylic Coatings | Monomer Precursor | Tailorable surface properties, controlled hydrophilicity |

Emerging Research Directions and Future Perspectives in 2 Phenoxypropylamine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of amines often involves reagents and conditions that are misaligned with modern green chemistry principles. A common route to 2-Phenoxypropylamine (B1604007) involves the reduction of 2-phenoxypropionitrile using lithium aluminum hydride. chemicalbook.com While effective, this method utilizes a hazardous reagent and requires a separate step to form the hydrochloride salt.

Catalytic Hydrogenation: Replacing stoichiometric reducing agents like lithium aluminum hydride with catalytic hydrogenation presents a greener alternative. This involves the use of a metal catalyst (e.g., nickel, palladium, platinum) and hydrogen gas to reduce the nitrile group. This method is often cleaner and produces water as the primary byproduct.

Reductive Amination: An alternative strategy involves the reductive amination of a corresponding ketone or aldehyde. This one-pot reaction combines a carbonyl compound with an amine source and a reducing agent, offering a more convergent and efficient route.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in organic synthesis. Enzymes can offer high selectivity and operate under mild reaction conditions (aqueous media, ambient temperature, and pressure), significantly reducing the environmental impact. Research into identifying or engineering enzymes capable of producing 2-Phenoxypropylamine or its precursors is a promising future direction.

A comparative look at traditional versus emerging synthetic approaches highlights the potential for significant improvements in sustainability.

Table 1: Comparison of Synthetic Methodologies for 2-Phenoxypropylamine

| Feature | Traditional Method (e.g., LiAlH4 reduction) | Emerging Sustainable Methods (e.g., Catalytic Hydrogenation) |

| Reducing Agent | Stoichiometric, hazardous (LiAlH4) | Catalytic (H2 gas with metal catalyst) |

| Solvent | Dry ether | Often greener solvents like alcohols or even water |

| Byproducts | Metal salts | Primarily water |

| Atom Economy | Lower | Higher |

| Safety Concerns | High (pyrophoric reagent) | Generally lower (flammable gas) |

Exploration of Undiscovered Chemical Transformations and Derivatization Routes

The reactivity of the primary amine and the phenoxy group in 2-Phenoxypropylamine hydrochloride offers a rich platform for chemical modification. While its use as an intermediate is known, a deeper exploration of its chemical transformations can unlock new applications and molecular architectures. fishersci.ca

Derivatization, the process of transforming a chemical compound into a product of similar structure, is a key strategy for discovering new bioactive molecules and materials. researchgate.net For 2-Phenoxypropylamine, this can involve a variety of reactions targeting the primary amine:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to participate in hydrogen bonding. Such modifications are crucial in the development of new pharmaceutical agents. nih.gov For instance, the synthesis of phenoxypropylamine derivatives has been explored for their potential antiulcer activity. nih.gov

Furthermore, the aromatic ring of the phenoxy group is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups, further expanding the chemical space accessible from this starting material.

Table 2: Potential Derivatization Reactions of 2-Phenoxypropylamine

| Reaction Type | Reagent Class | Functional Group Formed | Potential Application |

| Acylation | Acyl halides, Anhydrides | Amide | Medicinal Chemistry |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Material Science, Catalysis |

| Schiff Base Formation | Aldehydes, Ketones | Imine | Synthesis of Novel Ligands |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea | Agrochemicals, Pharmaceuticals |

Advanced In Silico Approaches for Predictive Chemistry and Material Design

The use of computational tools in chemistry, often referred to as in silico methods, is revolutionizing how researchers approach molecular design and property prediction. nih.govresearchgate.net These methods can significantly reduce the time and cost associated with laboratory experimentation by allowing for the virtual screening of large numbers of compounds and the prediction of their properties before synthesis. nih.gov

For this compound and its derivatives, in silico approaches can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a particular property. researchgate.net By developing QSAR models for a series of 2-Phenoxypropylamine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For example, if a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how well derivatives of 2-Phenoxypropylamine will bind to it, providing insights into their potential as therapeutic agents.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. nih.gov This is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid those with potential toxicity issues. nih.gov

Material Property Prediction: For applications in material science, computational methods can be used to predict properties such as thermal stability, electronic properties, and mechanical strength of polymers or other materials derived from 2-Phenoxypropylamine.

The integration of these predictive models allows for a more rational and targeted approach to the design of new molecules with desired properties, accelerating the pace of innovation. upf.edu

Integration in Green Chemistry and Catalysis Research for Enhanced Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The future of this compound chemistry is intrinsically linked to the adoption of these principles.

Beyond the development of sustainable synthetic routes, there is growing interest in using 2-Phenoxypropylamine and its derivatives as components in green chemistry applications:

As Ligands in Catalysis: The amine functionality of 2-Phenoxypropylamine makes it a potential ligand for transition metal catalysts. By coordinating to a metal center, it can influence the catalyst's activity and selectivity in a variety of organic transformations. Research in this area could lead to the development of novel, highly efficient, and recyclable catalytic systems. For instance, the synthesis of 1-phenoxy-2-propanol, a structurally related compound, has been achieved using heterogeneous catalysts, highlighting the potential for catalytic routes in this chemical space. researchgate.net

As Building Blocks for Sustainable Materials: The bifunctional nature of 2-Phenoxypropylamine (amine and phenoxy groups) makes it an interesting monomer for the synthesis of new polymers. Research could focus on developing biodegradable or recyclable polymers derived from this compound, contributing to the development of more sustainable materials.

Use of Greener Solvents and Reaction Conditions: Future synthetic work will increasingly focus on the use of environmentally benign solvents such as water, ethanol, or supercritical fluids. mdpi.com Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach that could be applied to the synthesis and derivatization of 2-Phenoxypropylamine. researchgate.net The use of catalysts like graphene oxide, which can be easily recovered and reused, also aligns with the goals of green chemistry. researchgate.net

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications that are both innovative and environmentally responsible.

Q & A

Q. What are the common synthetic routes for 2-Phenoxypropylamine hydrochloride, and what starting materials are typically used?

Methodological Answer: Synthesis often involves multi-step reactions starting with phenoxypropane derivatives. A general approach includes:

- Reduction : Conversion of ketones or nitriles to amines using catalysts like palladium or lithium aluminum hydride.

- Amination : Introduction of the amine group via nucleophilic substitution or reductive amination.

- Hydrochloride Formation : Acidification with HCl to precipitate the hydrochloride salt. For analogous compounds (e.g., Memantine hydrochloride), thiourea-mediated amination of halogenated precursors has been optimized to achieve yields >80% .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer: This compound is primarily used as:

- Chemical Intermediate : For synthesizing complex organic molecules, such as pharmaceuticals or polymers, due to its reactive amine group .

- Biological Probes : In studying enzyme interactions or neurotransmitter analogs, leveraging its structural similarity to bioactive amines .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Dust respirators are recommended during bulk handling .

- Storage : Store in airtight containers at 2–8°C to prevent degradation, with regular SDS updates .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

- Spectroscopic Techniques : NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm amine and aromatic proton environments. IR spectroscopy for functional group analysis (e.g., N-H stretches) .

- Chromatography : HPLC with UV detection to assess purity (>98% typically required for research-grade material) .

II. Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., propylene glycol) enhance reaction efficiency, as demonstrated in Memantine synthesis .